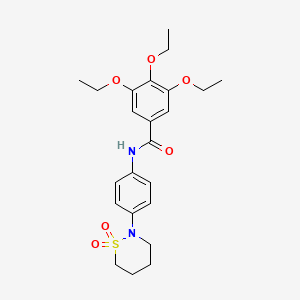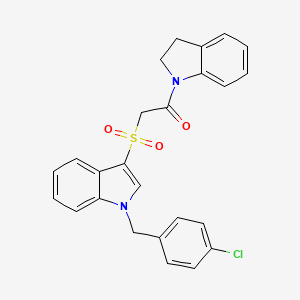
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone, also known as CUDC-101, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. In
Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Chemical Building Blocks
The synthesis of complex molecules involving sulfonyl chlorides and acetophenone derivatives highlights the versatility of sulfonyl groups in constructing multifunctional aromatic compounds. Percec et al. (2001) describe the synthesis of functional aromatic bis(sulfonyl chlorides) and their applications as key building blocks in creating dendritic and complex organic molecules. These methodologies can be foundational for the synthesis of molecules like "2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone," providing pathways for introducing sulfonyl and acetyl groups into aromatic systems (Percec, Bera, De, Sanai, Smith, Holerca, Barboiu, Grubbs, & Fréchet, 2001).
Application in Organic Synthesis
The compound's structural motifs, such as the indole and sulfonyl groups, are integral in synthesizing biologically active molecules. For instance, Liu et al. (2017) developed a method for assembling 3-((arylsulfonyl)methyl)indolin-2-ones, highlighting the reactivity of sulfonyl groups in creating sulfonated oxindoles. This process, efficient in dichloroethane, leverages anilines as aryl sources, indicating the compound's potential role in synthesizing sulfonylated heterocycles with significant yields (Liu, Zheng, & Wu, 2017).
Electrophilic Sulfonation Reactions
The sulfonyl group's ability to undergo electrophilic reactions is further demonstrated by Zhang et al. (2018), who established a KI/H2O2-mediated sulfonylation of indoles. This reaction pathway underscores the utility of sulfonyl groups in modifying indole derivatives, which could be relevant for derivatives of "2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone" in enhancing their reactivity and introducing sulfonyl functionalities efficiently (Zhang, Wang, Chen, Liu, Liu, & Dai, 2018).
Potential in Material Science
The structural complexity and functional diversity of molecules like "2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone" could find applications in material science. For example, the synthesis and properties of sulfonated poly(p-phenylene) derivatives, as discussed by Ghassemi and McGrath (2004), illustrate the potential of sulfonylated compounds in developing new materials with specific electrical or optical properties. These derivatives are synthesized via high-yield coupling polymerization, indicating the possibility of incorporating compounds with sulfonyl and acetyl functionalities into polymer chains for advanced material applications (Ghassemi & McGrath, 2004).
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3S/c26-20-11-9-18(10-12-20)15-27-16-24(21-6-2-4-8-23(21)27)32(30,31)17-25(29)28-14-13-19-5-1-3-7-22(19)28/h1-12,16H,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGYDKWNHUXIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

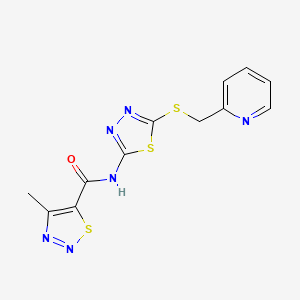

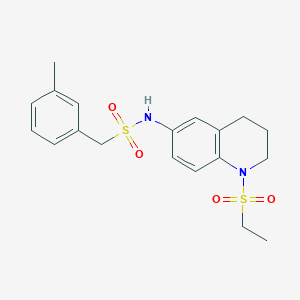
![1-(3,4-dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702217.png)
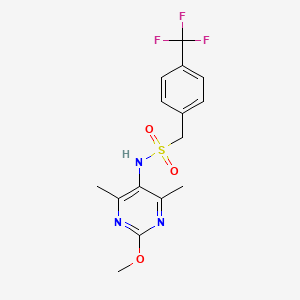
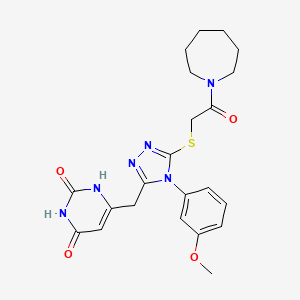
![2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2702222.png)
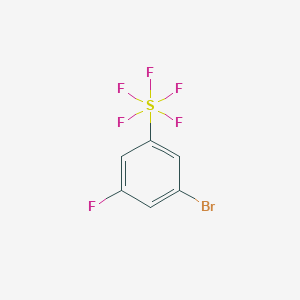
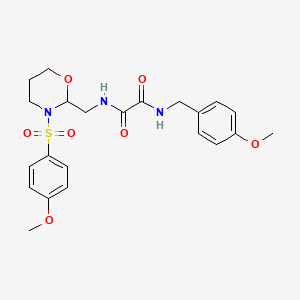
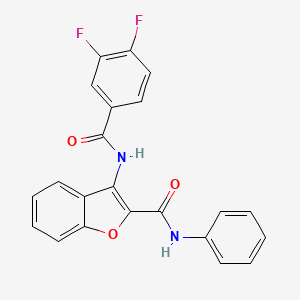
![5-Methyl-2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2702226.png)
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide](/img/structure/B2702228.png)
![1-Methyl-N-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrazole-4-carboxamide](/img/structure/B2702229.png)
